molecular formula C23H19N3O3 B2647338 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide CAS No. 2034500-18-8

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2647338
CAS No.: 2034500-18-8
M. Wt: 385.423
InChI Key: YMKCMCAVEIIOSE-UHFFFAOYSA-N
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Description

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a furan ring, a pyrazine ring, and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Sonogashira coupling.

    Formation of the biphenyl structure: This step often involves a cross-coupling reaction, such as a Suzuki coupling, to link the two phenyl rings.

    Final assembly: The final step involves the formation of the carboxamide group, typically through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: The biphenyl structure can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., Br2) and Lewis acids (e.g., AlCl3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrazines and other reduced derivatives.

    Substitution: Various substituted biphenyl derivatives.

Scientific Research Applications

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Furan derivatives: Compounds containing a furan ring, such as furanones and furfurals.

    Pyrazine derivatives: Compounds containing a pyrazine ring, such as pyrazinamide and pyrazinecarboxamide.

    Biphenyl derivatives: Compounds containing a biphenyl structure, such as biphenylcarboxylic acids and biphenylamines.

Uniqueness

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3’-methoxy-[1,1’-biphenyl]-4-carboxamide is unique due to its combination of a furan ring, a pyrazine ring, and a biphenyl structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-4-(3-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3/c1-28-20-4-2-3-18(13-20)16-5-7-17(8-6-16)23(27)26-14-21-22(25-11-10-24-21)19-9-12-29-15-19/h2-13,15H,14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKCMCAVEIIOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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